Cas no 1598514-65-8 ((2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine)

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine 化学的及び物理的性質

名前と識別子

-

- (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine

- 1-Pentyn-3-amine, N-(2,2-dimethylpropyl)-

-

- インチ: 1S/C10H19N/c1-6-9(7-2)11-8-10(3,4)5/h1,9,11H,7-8H2,2-5H3

- InChIKey: YVTSTPRYVCWBIY-UHFFFAOYSA-N

- ほほえんだ: N(C(C#C)CC)CC(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 144

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 12

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-375255-10.0g |

(2,2-dimethylpropyl)(pent-1-yn-3-yl)amine |

1598514-65-8 | 10g |

$4176.0 | 2023-05-24 | ||

| Enamine | EN300-375255-2.5g |

(2,2-dimethylpropyl)(pent-1-yn-3-yl)amine |

1598514-65-8 | 2.5g |

$1903.0 | 2023-05-24 | ||

| Enamine | EN300-375255-0.1g |

(2,2-dimethylpropyl)(pent-1-yn-3-yl)amine |

1598514-65-8 | 0.1g |

$855.0 | 2023-05-24 | ||

| Enamine | EN300-375255-0.5g |

(2,2-dimethylpropyl)(pent-1-yn-3-yl)amine |

1598514-65-8 | 0.5g |

$933.0 | 2023-05-24 | ||

| Enamine | EN300-375255-1.0g |

(2,2-dimethylpropyl)(pent-1-yn-3-yl)amine |

1598514-65-8 | 1g |

$971.0 | 2023-05-24 | ||

| Enamine | EN300-375255-0.25g |

(2,2-dimethylpropyl)(pent-1-yn-3-yl)amine |

1598514-65-8 | 0.25g |

$893.0 | 2023-05-24 | ||

| Enamine | EN300-375255-0.05g |

(2,2-dimethylpropyl)(pent-1-yn-3-yl)amine |

1598514-65-8 | 0.05g |

$816.0 | 2023-05-24 | ||

| Enamine | EN300-375255-5.0g |

(2,2-dimethylpropyl)(pent-1-yn-3-yl)amine |

1598514-65-8 | 5g |

$2816.0 | 2023-05-24 |

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine 関連文献

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amineに関する追加情報

Introduction to (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine and Its Applications in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine, with the CAS number 1598514-65-8, has emerged as a compound of significant interest due to its unique structural properties and potential applications. This introduction delves into the compound's characteristics, synthesis methods, and recent research findings that highlight its importance in contemporary chemical studies.

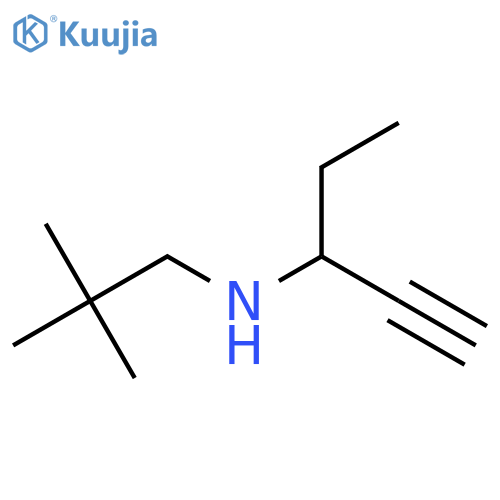

The molecular structure of (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine consists of a primary amine functional group attached to a pent-1-yne backbone, which is further substituted with a 2,2-dimethylpropyl group. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile building block in organic synthesis. The presence of the triple bond in the pent-1-yne moiety allows for diverse chemical transformations, including polymerization, coupling reactions, and functionalization, which are crucial for developing novel materials and bioactive molecules.

In recent years, the compound has garnered attention in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of bioactive peptides and small-molecule drugs. The amine group can serve as a nucleophilic site for further derivatization, enabling the creation of complex pharmacophores. For instance, researchers have explored its use in the development of antimicrobial agents and anti-inflammatory compounds. The steric hindrance provided by the 2,2-dimethylpropyl group can influence the binding affinity of drug candidates to their target proteins, potentially enhancing their therapeutic efficacy.

The synthesis of (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine involves multi-step organic reactions that require precise control over reaction conditions. A common synthetic route includes the reaction of pent-1-yne with a suitable amine precursor followed by alkylation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve yield and selectivity. These methods align with the growing trend in synthetic chemistry towards greener and more efficient processes. Recent advancements in catalytic systems have enabled the use of milder conditions and reduced solvent consumption, making the synthesis more sustainable.

One of the most compelling aspects of (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine is its utility in polymer science. The triple bond can be polymerized via various mechanisms to form conjugated polymers with applications in organic electronics. These polymers exhibit excellent charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. The incorporation of bulky substituents like 2,2-dimethylpropyl can modify the polymer's solubility and film-forming properties, which are critical for device performance.

Recent research has also explored the compound's role in supramolecular chemistry. The ability to form hydrogen bonds and π-stacking interactions allows (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine to self-assemble into ordered structures. These supramolecular assemblies have potential applications in nanotechnology and nanomedicine. For example, they can be used to create drug delivery systems where the compound's structural features facilitate controlled release of therapeutic agents.

The compound's unique properties make it an attractive candidate for material science applications as well. Researchers have investigated its use as a monomer or cross-linking agent in hydrogels and network polymers. These materials exhibit tunable mechanical properties and biocompatibility, making them suitable for biomedical applications such as tissue engineering scaffolds and wound dressings.

In conclusion, (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine is a multifaceted compound with broad applications across various fields of chemistry. Its structural features enable diverse chemical transformations and functionalization strategies that are essential for developing new materials and bioactive molecules. The ongoing research into its applications in pharmaceuticals, polymers, and supramolecular chemistry underscores its significance in modern chemical research.

1598514-65-8 ((2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine) 関連製品

- 2680536-37-0(tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2411269-00-4(2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide)

- 1597671-88-9(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)

- 130464-06-1(methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate)

- 1804496-84-1(4-Fluoro-2-methyl-6-nitrobenzyl alcohol)

- 2171778-00-8(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)

- 2377030-82-3(3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride)

- 2116-84-9(1,1,1,5,5,5-Hexamethyl-3-phenyl-3-((trimethylsilyl)oxy)trisiloxane)

- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)

- 888939-48-8(Isoindoline-1,3-dione Alanyl Glutamine)